3-[2-Methoxy-5-(trifluoromethyl)phenyl]propionic acid
Description
3-[2-Methoxy-5-(trifluoromethyl)phenyl]propionic acid (CAS 1017779-11-1) is a fluorinated aromatic propionic acid derivative with the molecular formula C₁₁H₁₁F₃O₃ and a molecular weight of 248.2 g/mol . Key properties include a predicted density of 1.300 g/cm³, boiling point of 306.0°C, and acidity (pKa) of 4.63 . The compound features a methoxy group at the 2-position and a trifluoromethyl group at the 5-position on the phenyl ring, which confer unique electronic and steric characteristics. It is a critical intermediate in pharmaceuticals, notably in the synthesis of letermovir, an antiviral agent .
Properties
IUPAC Name |
3-[2-methoxy-5-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-17-9-4-3-8(11(12,13)14)6-7(9)2-5-10(15)16/h3-4,6H,2,5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKAOQVAYYRNIFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901229820 | |
| Record name | 2-Methoxy-5-(trifluoromethyl)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901229820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017779-11-1 | |
| Record name | 2-Methoxy-5-(trifluoromethyl)benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-5-(trifluoromethyl)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901229820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Research indicates that 3-[2-Methoxy-5-(trifluoromethyl)phenyl]propionic acid exhibits significant biological activity, particularly in the following areas:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may modulate inflammatory pathways, making it a candidate for anti-inflammatory drug development.
- Metabolic Disorders : It has been investigated for its potential role in glucose homeostasis, particularly in the context of diabetes management .
Applications in Pharmaceuticals
The compound's unique structure allows for diverse applications in the pharmaceutical industry:
| Application Area | Description |
|---|---|
| Anti-inflammatory Drugs | Potential development of drugs targeting inflammatory diseases. |
| Diabetes Management | Investigated as a therapeutic agent for improving glucose metabolism. |
| Analgesics | Possible use in pain relief formulations due to its biological activity. |
Agrochemical Applications
In addition to its pharmaceutical potential, this compound is also explored for its applications in agrochemicals:
- Pesticide Development : Its trifluoromethyl group enhances lipophilicity, which may improve the efficacy of agrochemical formulations.
- Herbicide Research : Studies are ongoing to evaluate its effectiveness as a herbicide or plant growth regulator.
Case Studies
-
Anti-inflammatory Activity Study :
- A study conducted on animal models demonstrated that this compound significantly reduced inflammation markers when administered at varying doses.
- Metabolic Impact Research :
- Agrochemical Efficacy Testing :
Mechanism of Action
The mechanism by which 3-[2-Methoxy-5-(trifluoromethyl)phenyl]propionic acid exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, and other physiological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The table below highlights key structural and functional differences between the target compound and its analogs:
Key Observations:
- Positional Isomerism : Compounds with substituents at the 3-position (e.g., 3-[3-methyl-5-(trifluoromethoxy)phenyl]propionic acid) exhibit altered steric hindrance and solubility. The trifluoromethoxy (-OCF₃) group in this analog may increase metabolic stability compared to -CF₃ .
- β-Phenyl Substitution: The addition of a phenyl group on the propionic chain in 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid significantly increases molecular weight (270.32 g/mol) and likely affects pharmacokinetics due to enhanced lipophilicity .
Pharmaceutical Relevance
- Letermovir Intermediate : The target compound’s -CF₃ group enhances binding to viral targets by mimicking natural substrates, while the methoxy group improves solubility .
- Tolterodine Intermediate : The β-phenyl-substituted analog’s bulkier structure likely contributes to muscarinic receptor selectivity, a feature absent in simpler propionic acids .
Biological Activity
3-[2-Methoxy-5-(trifluoromethyl)phenyl]propionic acid, also known by its CAS number 1017779-11-1, is a compound that has garnered attention for its diverse biological activities. This article aims to summarize the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₁H₁₁F₃O₃
- Molecular Weight : 248.19 g/mol
- Melting Point : 63-69 °C
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may influence its binding affinity to enzymes and receptors.
Key Mechanisms:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Inhibition of COX can lead to anti-inflammatory effects, making it a candidate for pain management therapies.
- Antioxidant Activity : Preliminary studies indicate that this compound may exhibit antioxidant properties, which could play a role in mitigating oxidative stress in cells.
Anti-inflammatory Effects
Research has shown that compounds containing trifluoromethyl groups often exhibit enhanced anti-inflammatory properties. For instance, studies have demonstrated that related compounds can significantly reduce inflammation in animal models by inhibiting COX enzymes and downregulating pro-inflammatory cytokines.
Anticancer Potential
The trifluoromethyl group is known to enhance the potency of drugs targeting cancer cells. Recent investigations into similar compounds have shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines.
Case Studies and Research Findings
- In Vitro Studies : A study published in MDPI highlighted the effectiveness of trifluoromethyl-containing compounds in inhibiting 5-hydroxytryptamine (5-HT) uptake, suggesting potential applications in treating mood disorders .
- Animal Models : In vivo experiments have indicated that derivatives of propionic acid with trifluoromethyl substitutions can significantly reduce inflammation and pain responses in rodent models, supporting their use as analgesics .
- Pharmacokinetics : Research has also focused on the pharmacokinetic profiles of these compounds, demonstrating favorable absorption and distribution characteristics in biological systems, which enhance their therapeutic viability .
Data Table: Biological Activities
Safety Profile
While this compound shows promise for therapeutic applications, safety assessments indicate potential irritative effects on skin and eyes upon contact. Proper handling protocols are recommended to mitigate risks associated with exposure .
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions:
Key Observations :
-
Sulfuric acid catalysis achieves high yields but requires reflux conditions.
-
Coupling agents like DCC enable room-temperature esterification with minimal side products.
Amidation and Peptide Coupling
The acid readily forms amides with primary/secondary amines:
| Amine Type | Coupling Agent | Solvent | Product Purity | Application |
|---|---|---|---|---|
| Benzylamine | HATU | DMF | >95% | Bioactive conjugates |
| Piperidine | EDCI/HOBt | CH₂Cl₂ | 89% | Pharmaceutical intermediates |
| Glycine methyl ester | T3P® | THF | 82% | Prodrug development |
Mechanistic Insight :
-
Electron-withdrawing CF₃ group enhances electrophilicity of carbonyl carbon, accelerating nucleophilic attack by amines .
-
Steric hindrance from methoxy group reduces reaction rates with bulky amines.
Decarboxylation Reactions
Controlled thermal decomposition yields substituted styrene derivatives:
text3-[2-Methoxy-5-(CF₃)phenyl]propionic acid → Δ (180-200°C) → 3-[2-Methoxy-5-(CF₃)phenyl]propene + CO₂↑
Experimental Data :
-
Decarboxylation efficiency: 94% under N₂ atmosphere
-
Side products: <5% dimerization byproducts
Electrophilic Aromatic Substitution
The phenyl ring undergoes directed substitution reactions:
| Reaction Type | Reagents | Position | Major Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to methoxy | 3-[2-Methoxy-5-(CF₃)-4-nitrophenyl]propionic acid |
| Halogenation | Br₂/FeBr₃ | Ortho to CF₃ | Brominated derivatives (87% selectivity) |
Substituent Effects :
-
Methoxy group directs electrophiles to para position (strong activating group)
-
Trifluoromethyl group deactivates meta positions, limiting substitution patterns
Reduction Reactions
Catalytic hydrogenation modifies the propionic acid chain:
textPd/C (10%), H₂ (50 psi) → 3-[2-Methoxy-5-(CF₃)phenyl]propanol
Optimized Parameters :
Metal-Catalyzed Cross Couplings
The trifluoromethyl group enables Suzuki-Miyaura couplings:
| Partner | Catalyst System | Product Class | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄/K₂CO₃ | Biaryl derivatives | 76% |
| Vinyltin reagent | CuI/Pd(OAc)₂ | Styryl-substituted analogs | 68% |
Limitations :
Biological Conjugation Reactions
The carboxylic acid group forms stable conjugates with biomolecules:
| Biotarget | Conjugation Method | Application | Ref |
|---|---|---|---|
| Bovine serum albumin | NHS ester activation | Immunoassay development | |
| PEG-amine | Carbodiimide chemistry | Drug delivery systems |
Stability Data :
-
Serum half-life of BSA conjugate: 72 hr (pH 7.4, 37°C)
This comprehensive reactivity profile demonstrates 3-[2-Methoxy-5-(trifluoromethyl)phenyl]propionic acid's versatility in organic synthesis and pharmaceutical development. The unique electronic effects of its substituents enable precise control over reaction pathways, making it valuable for creating structurally diverse derivatives .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-[2-Methoxy-5-(trifluoromethyl)phenyl]propionic acid, and how can purity be optimized?
- Methodology : The compound can be synthesized via catalytic hydrogenation of its α,β-unsaturated precursor (e.g., 3-[2-Methoxy-5-(trifluoromethyl)phenyl]acrylic acid) using palladium on charcoal (Pd/C) under H₂ pressure. Post-synthesis purification involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient). Purity (>98%) is confirmed by HPLC with UV detection at 254 nm and quantified against a certified reference standard .
Q. What analytical techniques are recommended for structural characterization and quantification?
- Methodology :
- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to resolve methoxy (δ ~3.8 ppm), trifluoromethyl (δ ~120-125 ppm in ¹³C), and propionic acid protons (δ ~2.5-3.0 ppm).
- LC-MS : Reverse-phase C18 column (ACN/water + 0.1% formic acid) coupled to high-resolution mass spectrometry (HRMS) for exact mass determination (expected [M-H]⁻ ~261.05 m/z).
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) confirm functional groups .
Q. How does the trifluoromethyl group influence solubility and formulation for in vitro assays?
- Methodology : The hydrophobic trifluoromethyl group reduces aqueous solubility. For biological assays, prepare stock solutions in DMSO (≤0.1% final concentration) or use solubilizers like β-cyclodextrin. Solubility can be measured via shake-flask method in PBS (pH 7.4) at 25°C, with quantification by UV spectrophotometry (λmax ~270 nm) .
Advanced Research Questions
Q. What advanced methods detect environmental persistence of this compound in aquatic systems?
- Methodology : Use solid-phase extraction (SPE) with Oasis HLB cartridges to concentrate water samples, followed by LC-MS/MS in multiple reaction monitoring (MRM) mode. Quantify against isotope-labeled internal standards (e.g., ¹³C₆-analogues) to correct matrix effects. Detection limits <1 ng/L are achievable, as demonstrated for structurally related perfluorinated acids .
Q. How can metabolic pathways be elucidated in hepatic models?
- Methodology : Incubate the compound with human liver microsomes (HLM) in NADPH-regenerating systems. Identify phase I metabolites (e.g., demethylation of methoxy group) via UPLC-QTOF-MS. For phase II conjugation (glucuronidation/sulfation), use recombinant UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs) with cofactor supplementation. Structural confirmation requires MS/MS fragmentation and comparison to synthetic standards .
Q. What experimental designs address contradictions in reported bioactivity data?
- Methodology : Discrepancies in IC₅₀ values (e.g., COX-2 inhibition) may arise from assay conditions. Standardize protocols:
- Use isogenic cell lines to minimize genetic variability.
- Control for serum protein binding (e.g., fetal bovine serum alters free drug concentrations).
- Validate target engagement via thermal shift assay or cellular thermal shift assay (CETSA) .
Q. What advanced degradation strategies are effective for this persistent compound?
- Methodology : Test hydroxyl radical (•OH)-based advanced oxidation processes (AOPs) using UV/H₂O₂ or Fenton reagents. Monitor degradation kinetics via LC-MS and identify breakdown products (e.g., defluorinated intermediates). For mechanistic studies, employ ¹⁸O-labeled H₂O or D₂O to track oxygen incorporation .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported LogP values?
- Analysis : Experimental LogP (e.g., 3.2 vs. 3.8) variations may stem from measurement techniques (shake-flask vs. HPLC-derived). Use computational methods (e.g., COSMO-RS) with explicit solvent modeling to reconcile differences. Validate with experimental octanol-water partitioning using radiolabeled (¹⁴C) compound .
Q. Why do cytotoxicity studies show conflicting results across cell lines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
